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Cat. No.: B581980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Acetamido-2-nitrophenylboronic acid is a synthetic organic compound that has garnered

interest within the scientific community, particularly in the fields of medicinal chemistry and drug

development. Its structure, featuring a boronic acid functional group, a nitro group, and an

acetamido group on a phenyl ring, suggests its potential as a versatile building block in organic

synthesis and as a candidate for biological activity. Boronic acids are known for their ability to

form reversible covalent bonds with diols, a characteristic that has been exploited in the design

of sensors and drug delivery systems. Furthermore, the presence of the nitro and acetamido

groups can influence the molecule's electronic properties and potential interactions with

biological targets. This guide provides a comprehensive overview of the known

physicochemical properties of 5-Acetamido-2-nitrophenylboronic acid, along with relevant

experimental protocols and an exploration of its potential biological applications.

Core Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in

various chemical and biological systems. These properties influence its solubility, absorption,

distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug

development.
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Quantitative Data Summary
The following table summarizes the available quantitative physicochemical data for 5-
Acetamido-2-nitrophenylboronic acid. It is important to note that while some data is derived

from experimental measurements, other values are predicted based on computational models

due to the limited availability of published experimental data for this specific compound.

Property Value Source

Molecular Formula C₈H₉BN₂O₅ Commercial Supplier Data

Molecular Weight 223.98 g/mol Commercial Supplier Data

Appearance Yellow solid Commercial Supplier Data

Melting Point 193-196 °C Commercial Supplier Data

Boiling Point (Predicted)
534.5 ± 50.0 °C (at 760

mmHg)
Predicted

pKa (Predicted) Acidic pKa: ~7.5 (boronic acid) Predicted

Water Solubility (Predicted) Low Predicted

LogP (Predicted) 1.5 Predicted

Experimental Protocols
Detailed experimental protocols are essential for the replication of scientific findings and for the

further investigation of a compound's properties. The following sections outline methodologies

for the synthesis and characterization of 5-Acetamido-2-nitrophenylboronic acid.

Synthesis Protocol: Suzuki-Miyaura Coupling
A plausible synthetic route to 5-Acetamido-2-nitrophenylboronic acid involves a Suzuki-

Miyaura cross-coupling reaction. This widely used reaction forms a carbon-carbon bond

between an organoboron compound and an organic halide, catalyzed by a palladium complex.

Reaction Scheme:
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A potential retrosynthetic analysis suggests that 5-Acetamido-2-nitrophenylboronic acid
could be synthesized from a suitable boronic acid precursor and an acetylating agent, or via

nitration and subsequent functional group manipulation of a starting phenylboronic acid

derivative. A common general procedure for the synthesis of substituted phenylboronic acids is

provided below.

Materials:

Substituted aryl halide (e.g., 4-bromo-2-nitroacetanilide)

Bis(pinacolato)diboron

Palladium catalyst (e.g., Pd(dppf)Cl₂)

Potassium acetate

1,4-Dioxane (anhydrous)

Hydrochloric acid

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1

equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5

equivalents).

Add the palladium catalyst (e.g., 3 mol%).

Add anhydrous 1,4-dioxane to the flask.

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Once the reaction is complete, cool the mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an

aqueous acid (e.g., HCl).

Purify the crude product by recrystallization or column chromatography to obtain 5-
Acetamido-2-nitrophenylboronic acid.

Characterization Protocols
High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for assessing the purity of a compound. A general reversed-phase

HPLC method for the analysis of aromatic boronic acids is as follows:

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

Gradient: Start with a low percentage of acetonitrile and gradually increase to elute the

compound.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength where the compound has significant absorbance

(e.g., 254 nm).

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the molecular structure of a compound.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the acetyl methyl protons, and the N-H proton. The chemical shifts and coupling

constants of the aromatic protons will be indicative of the substitution pattern on the phenyl

ring.

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the

molecule, including the aromatic carbons, the carbonyl carbon, and the methyl carbon of the

acetamido group.

¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids. A single

resonance is expected, and its chemical shift can provide information about the coordination

state of the boron atom.

Biological Activity and Signaling Pathways
While specific biological studies on 5-Acetamido-2-nitrophenylboronic acid are limited in the

public domain, the broader class of nitrophenylboronic acids has been investigated for its

potential as enzyme inhibitors.

Potential as a Protease Inhibitor
Research has shown that 3-nitrophenylboronic acid can act as an inhibitor of Prostate-Specific

Antigen (PSA), a serine protease.[1] Boronic acids can form a stable, reversible covalent bond

with the catalytic serine residue in the active site of such proteases, leading to inhibition of their

enzymatic activity. This suggests that 5-Acetamido-2-nitrophenylboronic acid may also

exhibit inhibitory activity against PSA or other serine proteases.

The proposed mechanism involves the nucleophilic attack of the serine hydroxyl group on the

electrophilic boron atom of the boronic acid, forming a tetrahedral boronate intermediate that

mimics the transition state of peptide bond hydrolysis.

Experimental Workflow for Enzyme Inhibition Assay
The following workflow can be used to assess the inhibitory potential of 5-Acetamido-2-
nitrophenylboronic acid against a target protease.
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Caption: Experimental workflow for determining the enzyme inhibitory activity of 5-Acetamido-
2-nitrophenylboronic acid.

Proposed Signaling Pathway Inhibition
The following diagram illustrates the proposed mechanism of serine protease inhibition by a

phenylboronic acid derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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